REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14])([O-:3])=[O:2].OS(O)(=O)=O.O.[OH-].[Na+].[CH3:28]O>>[CH3:28][O:14][C:13](=[O:15])[C:12]1[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=1[NH:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:3.4|
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)NC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then refluxed for 60 hr
|
Duration
|
60 h
|
Type
|
CUSTOM
|
Details
|
An orange solid is formed
|
Type
|
FILTRATION
|
Details
|
it is filtered
|
Type
|
WASH
|
Details
|
rinsed with more water
|
Type
|
CUSTOM
|
Details
|
Air drying of this orange solid
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC=C1)NC1=C(C=CC=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 470 mg | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |